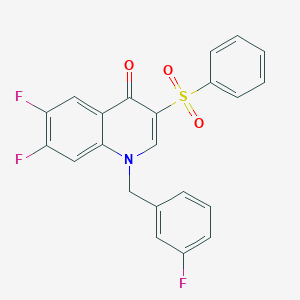

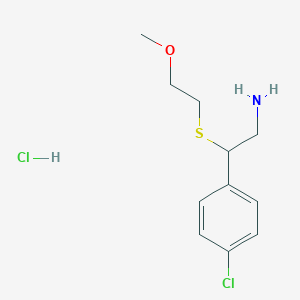

![molecular formula C18H15N5O4S B2742728 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034532-77-7](/img/structure/B2742728.png)

6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C18H15N5O4S and its molecular weight is 397.41. The purity is usually 95%.

BenchChem offers high-quality 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photocatalysis and Synthesis of 3-Substituted Isoindolinones

The compound exhibits intriguing reactivity due to its ability to undergo nitrogen-mediated hydrogen atom transfer. Researchers have developed a region-selective visible-light-mediated deazolene insertion of 1,2,3-benzotriazin-4(3H)-one, resulting in the formation of 3-substituted isoindolinones. These isoindolinones are essential structural motifs found in various biologically active molecules and natural products. Notably, the switch from nickel-catalyzed reactions (yielding C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones) to photo-catalysis led to distinct reactivity, where photo-induced deazolene followed by nitrogen-mediated hydrogen atom transfer exclusively produced 3-substituted isoindolinones. This photocatalytic process is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, demonstrating broad functional group tolerance for N-substituted 1,2,3-benzotriazin-4(3H)-one. The practical utility of this process has been highlighted through gram-scale synthesis and post-synthetic amidation. Experimental and computational mechanistic studies have shed light on the unique product selectivity .

Anti-Alzheimer Agents

While the compound’s primary focus lies in its synthetic applications, it’s worth noting that derivatives of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide have been investigated as potential anti-Alzheimer agents. Researchers have designed, synthesized, and evaluated these derivatives in vitro. Molecular modeling and molecular dynamics studies have contributed to understanding their interactions with relevant biological targets. Although this application is still in the early stages, it highlights the compound’s versatility and potential in medicinal chemistry .

Energetic Materials

Another avenue of exploration involves the synthesis of energetic materials based on [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine. Researchers have effectively synthesized two series of these materials using monosubstituted tetrazine or tetrazine-based fused rings as starting points. These compounds exhibit promising properties related to energy release and stability, making them relevant for applications in propellants, explosives, and pyrotechnics. Further studies are ongoing to optimize their performance and safety profiles .

Supramolecular Chemistry

The compound’s unique structure may allow for interesting supramolecular interactions. Researchers could explore its self-assembly behavior, host-guest interactions, or crystal engineering applications.

properties

IUPAC Name |

6-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-carbonyl]-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c24-16(10-1-2-12-14(9-10)27-18(26)19-12)22-6-3-11(4-7-22)23-17(25)15-13(20-21-23)5-8-28-15/h1-2,5,8-9,11H,3-4,6-7H2,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIBIMFPCZQBNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=C(C=C4)NC(=O)O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-carbonyl)benzo[d]oxazol-2(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

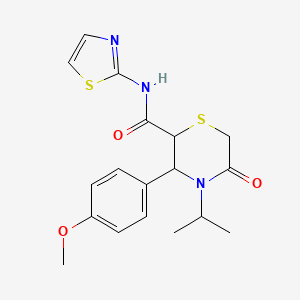

![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)

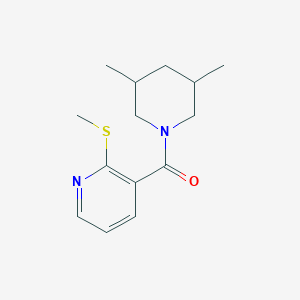

![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)

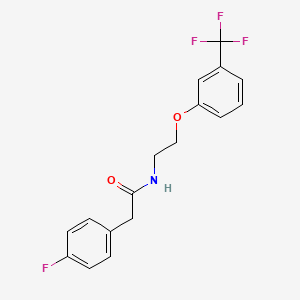

![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)

![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)

![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)

![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)

![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)